1-phenyl-4-(3-thienylmethyl)piperazine
Description
1-Phenyl-4-(3-thienylmethyl)piperazine is a piperazine derivative featuring a phenyl group at the 1-position and a 3-thienylmethyl substituent at the 4-position.
Properties
IUPAC Name |
1-phenyl-4-(thiophen-3-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2S/c1-2-4-15(5-3-1)17-9-7-16(8-10-17)12-14-6-11-18-13-14/h1-6,11,13H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMIWJFZXGSDDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301284404 | |
| Record name | 1-Phenyl-4-(3-thienylmethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301284404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
414887-78-8 | |
| Record name | 1-Phenyl-4-(3-thienylmethyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=414887-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenyl-4-(3-thienylmethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301284404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-4-(3-thienylmethyl)piperazine typically involves the reaction of 1-phenylpiperazine with 3-thienylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for yield and purity, and the products are purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-4-(3-thienylmethyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thienylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-Phenyl-4-(3-thienylmethyl)piperazine has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of central nervous system-active agents.
Industry: Used in the production of specialty chemicals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 1-phenyl-4-(3-thienylmethyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Aromatic and Heterocyclic Substituents
Piperazine derivatives with aromatic or heterocyclic groups at the 1- and 4-positions exhibit significant variability in physicochemical and biological properties:
*Estimated ClogD based on thiophene’s lipophilicity.
- Solubility : Direct attachment of aromatic groups (e.g., N-phenylpiperazinyl in 8a) reduces solubility (<20 μM) compared to ethylene-spaced analogs (80 μM) . The thienylmethyl group in the target compound may similarly lower solubility due to increased lipophilicity.
- Electronic Effects : Thiophene’s electron-rich sulfur atom could enhance π-π stacking or hydrogen bonding in target interactions compared to purely hydrocarbon substituents .
Metabolic and Pharmacokinetic Profiles
- Metabolic Stability : Piperazine rings are often metabolic hotspots, prone to deethylation or oxidation (). However, heterocyclic substituents like thiophene may reduce clearance by resisting enzymatic degradation .
- Bioavailability : Piperazine-based CCR5 antagonists (e.g., Sch-350634) achieve >80% oral bioavailability in animal models, highlighting that strategic substitution can overcome metabolic liabilities .
Key Research Findings and Contradictions
- Solubility vs. Activity Trade-off : While ethylene spacers improve solubility (), they may reduce target affinity compared to directly attached aromatic groups .
- Contradiction in Metabolic Data : Despite piperazine’s reputation as a metabolic liability (), analogs like Sch-350634 demonstrate excellent bioavailability, underscoring the importance of substituent design .
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